2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Description
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H7ClN2OS2 and a molecular weight of 282.77 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core substituted with a chloromethyl group and a thiophen-2-yl group.
Properties
IUPAC Name |
2-(chloromethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNYUUUFRXWFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255378-83-7 | |
| Record name | 2-(chloromethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidin-4-one core.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The thiophen-2-yl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly in targeting various biological pathways. Its structure allows for interactions with specific enzymes and receptors, making it a candidate for drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of thieno-pyrimidines exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of thieno-pyrimidine derivatives, including 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one. The presence of the thiophene ring contributes to its ability to disrupt microbial cell membranes.
Case Study: Antibacterial Activity
A comparative analysis showed that the compound exhibited antibacterial activity against various strains of bacteria, including resistant strains, highlighting its potential as a lead compound for antibiotic development.
Material Science
Beyond biological applications, this compound is being investigated for its utility in material science, particularly in the synthesis of organic semiconductors and photovoltaic materials.
Case Study: Organic Photovoltaics
Research has focused on incorporating thieno-pyrimidine derivatives into organic solar cells due to their favorable electronic properties. Studies have indicated improved efficiency in light absorption and charge transport when these compounds are used as active materials.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The thiophen-2-yl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-Methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a methyl group instead of a chloromethyl group.
2-Chloromethyl-5-thiophen-2-yl-3H-pyrimidin-4-one: Similar structure but without the thieno ring.
Uniqueness
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both the chloromethyl and thiophen-2-yl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups within the thieno[2,3-d]pyrimidin-4-one core makes it a valuable compound for various research applications.
Biological Activity
2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one, with the CAS number 255378-83-7, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C11H7ClN2OS2
- Molecular Weight : 282.77 g/mol
- Melting Point : 171 °C
- Density : Approximately 1.67 g/cm³ (predicted)
- pKa : 9.90 (predicted) .
Biological Activities
The biological activities of this compound have been explored through various studies, highlighting its potential as an anti-cancer agent and as a modulator of enzymatic activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. Specifically, it has shown potential as a tyrosinase inhibitor , which is crucial for melanin production. In vitro assays revealed that this compound could inhibit tyrosinase activity effectively, which is relevant for treating hyperpigmentation disorders .
Case Studies and Research Findings
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tyrosinase : The compound binds to the active site of tyrosinase, preventing substrate conversion and melanin synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells .
Q & A
Q. What are the common synthetic routes for preparing 2-chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one?
The compound is typically synthesized via condensation of 2-aminothiophene derivatives with formic acid or chloroethyl formate under reflux conditions. For example, 5-phenylthieno[2,3-d]pyrimidin-4-one derivatives are synthesized by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours, yielding products with >80% purity . The chloromethyl group is introduced using reagents like PCl₅ or POCl₃ in later steps .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Solvent choice (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (Lewis acids/bases) significantly impact yield and purity. For instance, cyclization reactions involving thiophene precursors often require POCl₃ as both a solvent and catalyst at elevated temperatures (368–371 K) . Reagent ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) must be carefully calibrated to avoid side products .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity.
- XRD analysis : For crystallographic validation of the thienopyrimidinone core and substituent orientation .
- Mass spectrometry : To verify molecular weight (e.g., C₁₁H₇ClN₂O₂S has a molar mass of 266.7 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophen-2-yl vs. furan-2-yl) influence biological activity?
Substituents on the thienopyrimidinone core directly modulate interactions with biological targets. For example:
- Thiophen-2-yl : Enhances π-π stacking with hydrophobic enzyme pockets, as seen in TRPA1 inhibitors .
- Chloromethyl group : Increases electrophilicity, enabling covalent binding to cysteine residues in enzymes like FGFR1 . Comparative studies show that replacing thiophen-2-yl with furan-2-yl reduces antimicrobial activity by 30–50% due to decreased lipophilicity .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies arise from assay conditions (e.g., bacterial strain variability) or substituent effects. For example:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl) show MIC values of 4–8 µg/mL against S. aureus but weaker activity against Gram-negative strains .
- Anticancer activity : Chloromethyl-substituted analogs inhibit FGFR1 kinase with IC₅₀ = 0.2 µM, while bulkier substituents reduce potency due to steric hindrance . Standardized assays (e.g., CLSI guidelines) and SAR analysis are critical for reconciling data .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition (e.g., TRPA1 or FGFR1)?
- TRPA1 inhibition : Use calcium flux assays in HEK293 cells expressing human TRPA1 channels. EC₅₀ values <100 nM indicate high potency .
- FGFR1 inhibition : Employ kinase activity assays with ATP-competitive binding studies. Crystallographic data confirm that the chloromethyl group forms a covalent bond with Cys488 in FGFR1’s active site .
Q. What strategies improve solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
